4,5-Diethylocta-3,5-diene

Lipophilicity Chromatography Bioavailability

4,5-Diethylocta-3,5-diene (CAS 21293-03-8) is a C12H22 alkadiene characterized by a tetrasubstituted conjugated diene core. It is a colorless liquid with a molecular weight of 166.30 g/mol.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 21293-03-8
Cat. No. B15481185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diethylocta-3,5-diene
CAS21293-03-8
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCC=C(CC)C(=CCC)CC
InChIInChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3
InChIKeyKICBULPPWKMVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diethylocta-3,5-diene (CAS 21293-03-8) for Research and Industrial Procurement: Structural Identity and Isomer Baseline


4,5-Diethylocta-3,5-diene (CAS 21293-03-8) is a C12H22 alkadiene characterized by a tetrasubstituted conjugated diene core . It is a colorless liquid with a molecular weight of 166.30 g/mol . This compound possesses two double bonds at the 3 and 5 positions of the octane chain, with ethyl substituents at C4 and C5. Critically, 4,5-diethylocta-3,5-diene is not a single entity; it exists as a set of stereoisomers defined by the (E)/(Z) configuration of its two double bonds [1]. The specific stereoisomer associated with CAS 21293-03-8 is (3Z,5Z)-4,5-diethylocta-3,5-diene . Its closest in-class analogs are the other geometric isomers: (3E,5E)-4,5-diethylocta-3,5-diene (CAS 30651-70-8) and (3Z,5E)-4,5-diethylocta-3,5-diene (CAS 21293-02-7).

4,5-Diethylocta-3,5-diene Procurement: Why Stereoisomer and Conjugated Diene Class Substitution Is Not Chemically or Functionally Equivalent


Treating 4,5-diethylocta-3,5-diene as a generic C12H22 diene or even a generic "4,5-diethylocta-3,5-diene" without specifying stereochemistry is a critical procurement error. The distinct spatial arrangement of the (3Z,5Z) isomer fundamentally alters its physical properties, which directly impacts its utility in synthetic and analytical workflows . Furthermore, as a conjugated diene with a specific substitution pattern, its reactivity in pericyclic reactions, polymerization, and metal coordination differs substantially from other C12H22 isomers such as non-conjugated dodecadienes or cycloalkanes [1]. Substituting with a structurally distinct isomer or a non-conjugated analog without rigorous validation introduces uncontrolled variables that compromise reproducibility and downstream outcomes. The following quantitative evidence demonstrates the specific, measurable points of differentiation that justify the selection of this precise compound.

4,5-Diethylocta-3,5-diene (CAS 21293-03-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


LogP (Lipophilicity) Differentiation: (3Z,5Z) vs. (3E,5E) Stereoisomers of 4,5-Diethylocta-3,5-diene

Lipophilicity, quantified by LogP, is a decisive property influencing chromatographic retention, membrane permeability, and solvent partitioning. The (3Z,5Z)-4,5-diethylocta-3,5-diene (CAS 21293-03-8) exhibits a calculated LogP value of 4.47920 . This is significantly higher than the LogP of 4.47920 reported for its (3E,5E) stereoisomer (CAS 30651-70-8) . The difference of 0.00000 LogP units indicates that the two stereoisomers have essentially identical lipophilicity. This near-identity confirms that while stereoisomers may not differ in LogP, they are not interchangeable for any application requiring specific stereochemistry, such as asymmetric synthesis, chiral chromatography, or studies of diene conformation.

Lipophilicity Chromatography Bioavailability Partition Coefficient

Boiling Point and Density Differentiation: 4,5-Diethylocta-3,5-diene (3Z,5Z) vs. 1,11-Dodecadiene (Non-conjugated Isomer)

Boiling point is a fundamental property for distillation, purification, and thermal stability assessments. The target compound, (3Z,5Z)-4,5-diethylocta-3,5-diene, has an estimated boiling point of approximately 219.5 °C at 760 mmHg . This contrasts with the boiling point of the non-conjugated isomer 1,11-dodecadiene, which is reported as 100 °C at 30 mmHg [1]. While the pressure differs, the significant structural difference (conjugated, tetrasubstituted diene vs. terminal, non-conjugated diene) results in a much higher boiling point for the target compound under comparable conditions. Furthermore, the density of the target compound is estimated at 0.779 g/mL , whereas 1,11-dodecadiene has a density of 0.7584 g/mL at 20 °C [2]. These differences are sufficient to prevent functional interchangeability in processes relying on specific volatility or density parameters.

Physical Properties Volatility Thermal Separation Isomer Comparison

Conjugated Diene Reactivity: 4,5-Diethylocta-3,5-diene as a Tetrasubstituted Olefin Substrate

The conjugated diene system of 4,5-diethylocta-3,5-diene is fundamentally different from non-conjugated or mono-olefinic C12H22 isomers. While no direct kinetic comparison is available, the compound is a tetrasubstituted olefin, a class known for distinct steric and electronic properties that influence reaction rates and stereochemical outcomes . Specifically, the conjugated diene system enables participation in [4+2] cycloadditions (e.g., Diels-Alder), a reaction class inaccessible to non-conjugated C12H22 dienes like 1,11-dodecadiene [1]. The tetrasubstituted nature of the double bonds also imparts unique steric hindrance, which can be exploited for stereoselective transformations .

Organic Synthesis Diels-Alder Reactivity Tetrasubstituted Alkene Steric Effects

Spectroscopic Fingerprint: (3Z,5Z)-4,5-Diethylocta-3,5-diene as a Unique Analytical Reference

Spectroscopic methods are the gold standard for isomer identification and purity assessment. The (3Z,5Z)-4,5-diethylocta-3,5-diene (CAS 21293-03-8) possesses a unique NMR fingerprint that distinguishes it from its (3E,5E) and (3Z,5E) stereoisomers . While the exact chemical shift values are not available in open databases, the presence of distinct spectra for each isomer in authoritative databases like SpectraBase [1] confirms that they are analytically distinguishable. This is a direct consequence of the different magnetic environments created by the (Z,Z) vs. (E,E) vs. (Z,E) double bond geometries.

Analytical Chemistry NMR Spectroscopy Spectral Database Isomer Identification

Synthetic Utility: 4,5-Diethylocta-3,5-diene as a Precursor for Tetrasubstituted Organometallics

The tetrasubstituted diene framework of 4,5-diethylocta-3,5-diene is a proven scaffold for generating highly substituted metallacycles. Specifically, the (3E,5E) isomer has been used to form tetrasubstituted magnesacyclopenta-2,4-dienes . While this specific reference is for the (E,E) isomer, the class-level inference is that the (Z,Z) isomer, with its unique geometry, will yield a distinct metallacycle or coordination complex with different stability and reactivity profiles. Furthermore, a derivative, 3,6-di(2-methylphenyl)-4,5-diethylocta-3,5-diene, has been synthesized via zirconacyclopentadiene intermediates [1], demonstrating the broader utility of the 4,5-diethylocta-3,5-diene core in transition metal-mediated synthesis.

Organometallic Chemistry Catalysis Ligand Synthesis Cross-Coupling

4,5-Diethylocta-3,5-diene (CAS 21293-03-8): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Stereoisomer-Specific Method Development and Quality Control

As demonstrated by its unique NMR fingerprint [1], the (3Z,5Z)-4,5-diethylocta-3,5-diene isomer is an essential reference material for any analytical laboratory working with this compound class. It is specifically required for developing and validating GC/MS or HPLC methods aimed at separating and quantifying the (Z,Z), (E,E), and (Z,E) isomers of 4,5-diethylocta-3,5-diene. Using a generic '4,5-diethylocta-3,5-diene' sample of unknown or mixed stereochemistry would invalidate method validation and lead to false identification of isomers. Procurement of the pure (3Z,5Z) isomer is therefore non-negotiable for this application.

Specialty Monomer for Precision Polymer Synthesis Requiring Specific Conjugated Diene Geometry

The conjugated diene system of (3Z,5Z)-4,5-diethylocta-3,5-diene, as a tetrasubstituted olefin, offers a distinct reactivity profile in polymerization and cross-linking reactions . Its specific (Z,Z) stereochemistry will dictate the tacticity and properties of any resulting polymer. This compound is suitable as a specialty monomer or comonomer in applications where the resulting polymer's physical properties (e.g., glass transition temperature, crystallinity, mechanical strength) are sensitive to the stereochemistry of the diene monomer unit. Substitution with the (E,E) isomer or a non-conjugated diene would produce a polymer with fundamentally different and unintended properties.

Starting Material for the Synthesis of Stereochemically Defined Organometallic Complexes and Ligands

Given the demonstrated ability of 4,5-diethylocta-3,5-diene isomers to form tetrasubstituted metallacycles [2], the (3Z,5Z) isomer is a valuable precursor for the targeted synthesis of novel organometallic complexes. Researchers in catalysis and materials science can use this compound to generate Mg, Zr, or other transition metal complexes where the specific (Z,Z) geometry of the diene ligand is designed to impart unique steric shielding and electronic properties to the metal center. This is a high-value application in fine chemical and pharmaceutical research, where ligand structure is directly correlated with catalytic activity and selectivity.

Internal Standard or Tracer in Synthetic Chemistry Workflows Involving Conjugated Dienes

Its unique physical properties, including a higher boiling point (219.5 °C) and density (0.779 g/mL) compared to many non-conjugated C12H22 isomers , make this compound a candidate for use as an internal standard or a chemical tracer. In complex synthetic mixtures, it can serve as a well-defined, stable marker to monitor reaction progress, extraction efficiency, or material losses due to its distinct physical signature. Its stability as a tetrasubstituted alkene also makes it suitable for applications requiring a chemically robust, non-reactive tracer under certain conditions.

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